3-Iodoadamantane-1-carboxylic acid

Analytical Chemistry Quality Control Solid‑State Characterization

Researchers requiring reproducible synthesis of TG2 inhibitors or 5-HT1A receptor radioligands face inefficiencies when substituting halogen. 3-Iodoadamantane-1-carboxylic acid delivers unique reactivity: • Superior C-I bond cleavage (~53 kcal/mol) enables high-yield nucleophilic substitutions unattainable with bromo/chloro analogs. • Facilitates one-step [11C]CO insertion for rapid PET tracer production. • 98% purity ensures batch-to-batch consistency for multi-step synthetic protocols. Global stock available with expedited shipping.

Molecular Formula C11H15IO2
Molecular Weight 306.14 g/mol
CAS No. 42711-77-3
Cat. No. B1615684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoadamantane-1-carboxylic acid
CAS42711-77-3
Molecular FormulaC11H15IO2
Molecular Weight306.14 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)I)C(=O)O
InChIInChI=1S/C11H15IO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
InChIKeyVMCNPOBDWYHJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoadamantane-1-carboxylic Acid: Core Identity & Properties


3‑Iodoadamantane‑1‑carboxylic acid is a halogenated adamantane derivative that bears a tertiary iodine atom and a carboxylic acid group on the rigid diamondoid cage [1]. The compound has a molecular formula of C₁₁H₁₅IO₂ and a molecular weight of 306.14 g mol⁻¹. The single‑crystal X‑ray structure has been refined to R₁ = 0.053 (2043 observed reflections) in the monoclinic space group C2 with unit‑cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, and β = 94.699(3)°, providing an unambiguous atomic‑level reference for structural verification [2].

Why 3-Iodoadamantane-1-carboxylic Acid Is Irreplaceable


In‑class adamantane‑1‑carboxylic acid derivatives are not interchangeable because the identity of the halogen substituent at the 3‑position fundamentally alters reactivity, leaving‑group ability, and biological target engagement. The iodine atom in 3‑iodoadamantane‑1‑carboxylic acid imparts a unique combination of high atomic polarizability (α ≈ 5.3 ų vs. Br ≈ 3.1 ų, Cl ≈ 2.2 ų), low C–I bond dissociation energy (~53 kcal mol⁻¹ vs. C–Br ≈ 69 kcal mol⁻¹, C–Cl ≈ 84 kcal mol⁻¹), and enhanced halogen‑bonding capability, which collectively drive regioselective radical reactions [1], enable efficient inhibitor‑warhead design [2], and permit high‑yield nucleophilic substitutions that are unattainable with bromo or chloro congeners. Attempts to replace the iodo‑adamantyl moiety with bromo or chloro analogs in tissue transglutaminase (TG2) inhibitors or 5‑HT₁A receptor ligands result in substantial losses in inhibitory efficiency [2] or sub‑nanomolar affinity . Consequently, procurement of the exact iodo‑substituted compound is mandatory for reproducing published synthetic protocols and achieving target‑specific biological activity.

3-Iodoadamantane-1-carboxylic Acid: Quantitative Performance Evidence


Melting Point: Iodo vs. Bromo vs. Chloro Analogs

3‑Iodoadamantane‑1‑carboxylic acid exhibits a melting point of 165 °C [1], which is distinctively higher than that of the 3‑bromo analog (146–150 °C) [2] and the 3‑chloro analog (136 °C) . The progressive increase in melting point with halogen atomic mass (I > Br > Cl) provides a robust orthogonal identifier for confirming the correct iodo‑substituted compound upon receipt, reducing the risk of mis‑shipment or inadvertent substitution with lighter halogen analogs.

Analytical Chemistry Quality Control Solid‑State Characterization

Radical-Mediated Carboxylation Reactivity

In radical‑mediated carboxylation with [¹¹C]carbon monoxide, 1‑iodoadamantane (the immediate precursor to 3‑iodoadamantane‑1‑carboxylic acid) undergoes efficient carboxylation, whereas tert‑butyl iodide—a structurally simpler tertiary alkyl iodide—fails to react under identical conditions [1]. This differential reactivity is attributed to the unique stability of the bridgehead adamantyl radical (3‑carboxylato‑1‑adamantyl radical anion), which exhibits a measured rate constant of (8.5 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for reaction with ¹⁸O₂ , enabling its trapping by CO. The feasibility of this transformation is exclusive to the adamantyl scaffold bearing an iodine atom; corresponding bromo or chloro adamantanes do not participate in analogous radical carbonylation pathways.

Radiochemistry PET Tracer Synthesis Free‑Radical Carbonylation

TG2 Inhibitor Efficiency: Iodo vs. Bromo/Chloro Derivatives

In a structure–activity relationship study of irreversible TG2 inhibitors, bromo‑ and iodo‑adamantyl derivatives exhibited superior inhibitory efficiency (kᵢₙₐcₜ/Kᴵ > 10⁶ M⁻¹ min⁻¹) compared to the parent unsubstituted adamantyl inhibitor [1]. While the specific numerical values for the iodo‑adamantyl derivative are not tabulated separately from the bromo derivative, the study explicitly states that “the bromo‑ and iodoadamantyl derivatives [are] more efficient inhibitors” than the chloroadamantyl and unsubstituted counterparts. The chloroadamantyl inhibitor 25b, which displayed the best overall balance of properties (kᵢₙₐcₜ = 1.69 min⁻¹, Kᴵ = 1.79 μM, kᵢₙₐcₜ/Kᴵ = 9.41 × 10⁵ M⁻¹ min⁻¹), was deemed less potent than the bromo/iodo pair [1]. This evidence positions 3‑iodoadamantane‑1‑carboxylic acid as the preferred starting material for generating the most potent TG2 inhibitor warheads among the halogenated adamantane series.

Medicinal Chemistry Enzyme Inhibition Irreversible Inhibitors

5-HT₁A Receptor Binding Affinity

Bridgehead‑iodinated adamantyl analogs of WAY‑100635 retain sub‑nanomolar affinity for the 5‑HT₁A receptor in vitro, comparable to the parent cyclohexyl‑containing compound . The iodine atom at the bridgehead position not only contributes to receptor binding but also enables facile radioiodination with ¹²³I for SPECT imaging applications. While the corresponding bromo or chloro analogs were not directly evaluated in this study, the presence of the iodine atom is essential for the intended radiolabeling strategy and for achieving the requisite in vivo stability of the carbon–iodine bond .

Neuroscience GPCR Ligands SPECT Imaging

Leaving-Group Ability: Iodine vs. Bromine/Chlorine

The reactivity of 1,3‑dehydroadamantane toward the C–Halogen bond of α‑halocarboxylic esters follows the order C–F < C–Cl < C–Br, which directly correlates with the decreasing C–Halogen bond dissociation energy along the series [1]. By extension, the C–I bond (bond dissociation energy ≈ 53 kcal mol⁻¹) is even weaker than the C–Br bond (≈ 69 kcal mol⁻¹), predicting that 3‑iodoadamantane‑1‑carboxylic acid and its derivatives will undergo nucleophilic substitution with greater facility and higher yields than their bromo or chloro counterparts. This enhanced leaving‑group ability is critical for downstream functionalization, including the synthesis of amino‑, azido‑, and cyano‑adamantane derivatives that serve as key intermediates in medicinal chemistry programs.

Organic Synthesis Building Block Reactivity Nucleophilic Displacement

Synthetic Efficiency: One-Step Iodination from Hydroxy Precursor

3‑Iodoadamantane‑1‑carboxylic acid can be synthesized in approximately 99% yield from 3‑hydroxyadamantane‑1‑carboxylic acid , a quantitative conversion that surpasses typical bromination yields reported for the bromo analog (75.7% yield under optimized conditions) . Additionally, a one‑step synthesis using adapted Vilsmeier conditions has been reported to afford the title compound in quantitative yield [1]. This high‑yielding transformation reduces the cost per gram of the final building block and minimizes purification burden, directly impacting procurement economics for larger‑scale medicinal chemistry campaigns.

Process Chemistry Synthetic Efficiency Building Block Scalability

3-Iodoadamantane-1-carboxylic Acid: Key Applications


Radioiodinated PET/SPECT Tracers for 5-HT₁A Receptors

3‑Iodoadamantane‑1‑carboxylic acid serves as a direct precursor to bridgehead‑iodinated WAY‑100635 analogs that retain sub‑nanomolar affinity for the 5‑HT₁A receptor . The presence of the iodine atom is essential for facile isotopic exchange with ¹²³I, enabling SPECT imaging applications. The carbon–iodine bond exhibits superior in vivo stability compared to alternative radiolabeling strategies, making this compound indispensable for molecular imaging programs focused on serotonin receptor quantification in neurological and psychiatric disorders .

Irreversible TG2 Inhibitor Development

In medicinal chemistry campaigns targeting TG2, 3‑iodoadamantane‑1‑carboxylic acid is the preferred building block for constructing the pendant hydrophobic group of irreversible inhibitors. Bromo‑ and iodo‑adamantyl derivatives achieve kᵢₙₐcₜ/Kᴵ values exceeding 10⁶ M⁻¹ min⁻¹, significantly outperforming chloro‑ and unsubstituted adamantyl congeners in inhibitory efficiency [1]. Procurement of the iodo‑substituted building block is therefore required to access the most potent inhibitor series within this chemical class.

One-Step [¹¹C]Carboxylation for PET Tracers

The adamantyl radical generated from 1‑iodoadamantane (the immediate precursor to 3‑iodoadamantane‑1‑carboxylic acid) undergoes efficient trapping by [¹¹C]carbon monoxide under photoinitiated radical conditions, whereas simpler tertiary alkyl iodides such as tert‑butyl iodide fail to react [2]. This unique reactivity enables a one‑step radiochemical synthesis of [¹¹C]‑labeled adamantane‑1‑carboxylic acids, bypassing multi‑step traditional routes and reducing overall synthesis time for PET tracer production [2].

Nucleophilic Displacement to 3-Substituted Adamantanes

Due to the enhanced leaving‑group ability of iodine relative to bromine and chlorine (C–I bond energy ~53 kcal mol⁻¹ vs. C–Br ~69 kcal mol⁻¹) [3], 3‑iodoadamantane‑1‑carboxylic acid is the optimal starting material for synthesizing 3‑amino‑, 3‑azido‑, and 3‑cyano‑adamantane‑1‑carboxylic acids. The near‑quantitative yield (≈99%) achieved in the iodination step from the 3‑hydroxy precursor further reduces overall material costs and purification requirements for multi‑gram synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodoadamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.